N-[2-(2,5-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a dimethoxyphenyl group, an ethyl chain, and a methyl-substituted oxazolo[5,4-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Oxazolo[5,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 2-amino-4-methylpyrimidine with ethyl oxalate to form the oxazolo[5,4-d]pyrimidine ring.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2,5-dimethoxyphenethylamine with the oxazolo[5,4-d]pyrimidine intermediate.
Final Assembly: The final step involves the coupling of the intermediate with the appropriate amine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolo[5,4-d]pyrimidine ring or the nitro groups if present, leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazolo[5,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxazolo[5,4-d]pyrimidine ring can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,5-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications may extend to pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. This could involve inhibition or activation of enzymatic functions, alteration of receptor signaling pathways, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substitution pattern and the presence of a thieno ring.
2,5-Dimethoxyphenethylamine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
4-Hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities and synthetic applications.
Uniqueness
N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both an oxazolo and pyrimidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N4O3/c1-10-14-15(18-9-19-16(14)23-20-10)17-7-6-11-8-12(21-2)4-5-13(11)22-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,18,19) |
InChI Key |
WSBDUILNRGSBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)NCCC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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